molecular formula C14H15F2NO B2592759 N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide CAS No. 2305488-59-7

N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide

Numéro de catalogue B2592759
Numéro CAS: 2305488-59-7
Poids moléculaire: 251.277
Clé InChI: YGIYCQJGUYSPAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine kinase that plays a critical role in a variety of cellular processes, including metabolism, cell cycle regulation, and gene expression. The inhibition of GSK-3 has been implicated in the treatment of a number of diseases, including Alzheimer's disease, diabetes, and cancer.

Mécanisme D'action

N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide inhibits GSK-3, which is involved in the regulation of several cellular pathways. GSK-3 is known to phosphorylate and regulate the activity of a number of proteins, including tau, beta-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of GSK-3 by this compound leads to downstream effects on these proteins, resulting in improved cognitive function, reduced inflammation, and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce levels of amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, and to improve cognitive function in animal models of the disease. In models of rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. In models of cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is a specific inhibitor of GSK-3, which allows for the study of the downstream effects of GSK-3 inhibition. However, one limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging, which may limit its availability for some experiments.

Orientations Futures

There are several future directions for the study of N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide. One direction is the continued evaluation of its safety and efficacy in clinical trials for the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Another direction is the study of its potential therapeutic applications in other diseases, such as diabetes and cancer. Additionally, further research is needed to fully understand the downstream effects of GSK-3 inhibition by this compound, including its effects on gene expression and metabolism.

Méthodes De Synthèse

The synthesis of N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide involves the reaction of 2-methylcyclopropylcarboxylic acid with 2,4-difluorobenzylamine to form the corresponding amide. The amide is then treated with propargyl bromide to form the final product. The synthesis of this compound has been reported in several publications, including a patent by Janssen Pharmaceuticals.

Applications De Recherche Scientifique

N-[[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of rheumatoid arthritis, and inhibit tumor growth in models of cancer. In clinical trials, this compound has been evaluated for its safety and efficacy in patients with Alzheimer's disease, bipolar disorder, and schizophrenia.

Propriétés

IUPAC Name

N-[[1-(2,4-difluorophenyl)-2-methylcyclopropyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO/c1-3-13(18)17-8-14(7-9(14)2)11-5-4-10(15)6-12(11)16/h3-6,9H,1,7-8H2,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIYCQJGUYSPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(CNC(=O)C=C)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.